N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
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Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a useful research compound. Its molecular formula is C20H19FN2O2S2 and its molecular weight is 402.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide have been synthesized and characterized to explore their potential applications. These compounds are often analyzed through various spectroscopic methods, including 1H, 13C, UV, IR, and mass spectral data, to confirm their structure and purity. For instance, Manolov, Ivanov, and Bojilov (2021) reported on the preparation of a flurbiprofen derivative with structural similarities, providing insights into the synthetic routes and characterization techniques used in developing novel compounds (Manolov et al., 2021).
Antioxidant and Anticancer Activity
Research has also been conducted on the antioxidant and anticancer activities of derivatives bearing thiazole and related moieties. These studies aim to discover compounds with improved biological activities. Tumosienė et al. (2020) synthesized novel derivatives and evaluated their antioxidant activities, finding some compounds to exhibit higher antioxidant activity than ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxic effects (Tumosienė et al., 2020).
Material Science Applications
In the realm of material science, derivatives of thiazoles and related compounds have been explored for their potential in creating new materials with desirable properties. For example, the synthesis and investigation of fluorescent dyes based on thiazole conjugates have been reported, with applications ranging from chemical sensors to solar cells. These compounds exhibit varied photophysical properties that can be tuned for specific applications, indicating the versatility of thiazole derivatives in material science applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c1-25-16-8-10-17(11-9-16)26-12-2-3-19(24)23-20-22-18(13-27-20)14-4-6-15(21)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULDONMBNVYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.